![molecular formula C23H27NO4 B2491359 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 1903597-00-1](/img/structure/B2491359.png)
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound with a unique structure that combines a tetrahydronaphthalene moiety with a cyclopropane carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by reduction and functionalization to introduce the hydroxy and methoxy groups.
Cyclopropane Formation: The cyclopropane ring can be formed via a Simmons-Smith reaction, where a methylene transfer reagent such as diiodomethane and a zinc-copper couple are used.
Amide Bond Formation: The final step involves coupling the tetrahydronaphthalene derivative with a 2-methoxyphenyl cyclopropane carboxylic acid derivative using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the Diels-Alder and Simmons-Smith reactions, as well as automated systems for amide bond formation.
化学反应分析
Types of Reactions
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may serve as a ligand for studying receptor interactions due to its structural similarity to certain natural products. It can be used in assays to investigate binding affinities and biological activities.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
作用机制
The mechanism of action of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-hydroxyphenyl)cyclopropane-1-carboxamide
- N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide
Uniqueness
The uniqueness of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide lies in its combination of a tetrahydronaphthalene moiety with a cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of both hydroxy and methoxy groups allows for specific interactions with biological targets, potentially leading to unique biological activities.
属性
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-27-17-9-10-18-16(14-17)6-5-11-23(18,26)15-24-21(25)22(12-13-22)19-7-3-4-8-20(19)28-2/h3-4,7-10,14,26H,5-6,11-13,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOKZFIHNKBEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3(CC3)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
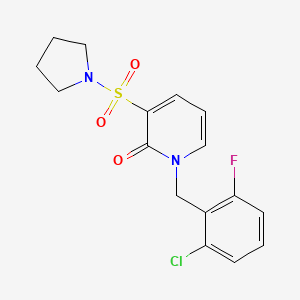
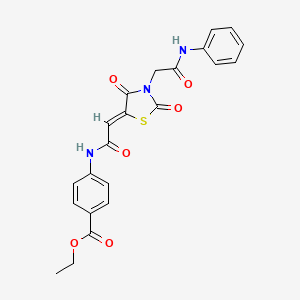
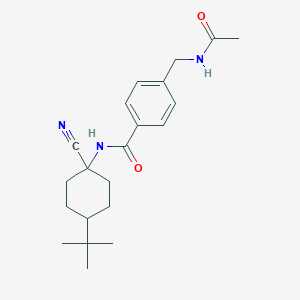
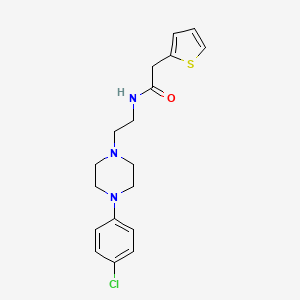

![6-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide](/img/structure/B2491288.png)
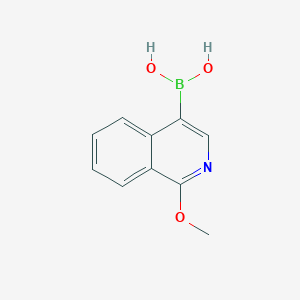
![Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2491292.png)
![Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2491293.png)
![methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2491294.png)
![N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2491295.png)
![2-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2491297.png)
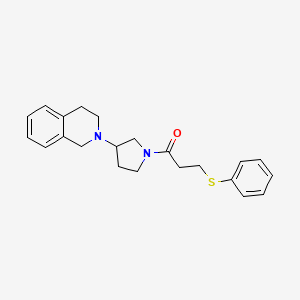
![(2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide](/img/structure/B2491299.png)
